Sodium maleate hydrate
Overview
Description
Sodium maleate hydrate, also known as maleic acid disodium salt hydrate, is a chemical compound with the empirical formula C4H2Na2O4 · xH2O. It is a sodium salt of maleic acid and is commonly used in various scientific and industrial applications. The compound is known for its high solubility in water and its ability to form stable hydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium maleate hydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form sodium maleate (C4H2Na2O4) and water (H2O). The reaction can be represented as follows:
C4H4O4+2NaOH→C4H2Na2O4+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of maleic acid with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction and then cooled to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to maleic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form maleic acid or other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed:
Oxidation: Maleic acid, fumaric acid.
Reduction: Maleic acid, succinic acid.
Substitution: Various substituted maleates depending on the reagents used.
Scientific Research Applications
Sodium maleate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium maleate hydrate involves its ability to interact with various molecular targets and pathways. In biochemical systems, it can act as a chelating agent, binding to metal ions and stabilizing enzymes and proteins. In chemical reactions, it can participate in various transformations, such as oxidation, reduction, and substitution, by providing a source of maleate ions.
Comparison with Similar Compounds
Sodium maleate hydrate can be compared with other similar compounds, such as:
Sodium fumarate: Similar in structure but differs in the position of the double bond.
Sodium succinate: A reduced form of sodium maleate with no double bonds.
Sodium citrate: A tricarboxylate compound with different chemical properties.
Uniqueness: this compound is unique due to its high solubility in water, ability to form stable hydrates, and versatility in various chemical reactions. Its ability to act as a chelating agent and stabilizing agent makes it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
disodium;(Z)-but-2-enedioate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPUGKXELKSHS-GRHBHMESSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424151 | |
Record name | Sodium maleate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53172-74-0, 25880-69-7 | |
Record name | 2-Butenedioic acid (Z)-, disodium salt, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium maleate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic acid disodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 53172-74-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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